molecular formula C10H11NO2 B1614357 2,3-DIMETHOXYINDOLE CAS No. 207601-31-8

2,3-DIMETHOXYINDOLE

Cat. No.: B1614357
CAS No.: 207601-31-8
M. Wt: 177.2 g/mol
InChI Key: NKROKGXCQINQQK-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indolines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dimethoxy-1H-indole has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-DIMETHOXYINDOLE involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at specific receptors, modulate enzyme activity, and influence cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-1H-indole: Similar structure but with methyl groups instead of methoxy groups.

    2,3-Dihydroxy-1H-indole: Contains hydroxyl groups instead of methoxy groups.

    2,3-Dichloro-1H-indole: Contains chlorine atoms instead of methoxy groups.

Uniqueness

2,3-Dimethoxy-1H-indole is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance solubility, stability, and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

2,3-dimethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-9-7-5-3-4-6-8(7)11-10(9)13-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKROKGXCQINQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC2=CC=CC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647375
Record name 2,3-Dimethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207601-31-8
Record name 2,3-Dimethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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